MCHB-1

Vue d'ensemble

Description

MCHB-1 est un composé dérivé du benzimidazole qui a été initialement étudié comme analgésique, mais n'a jamais été développé pour une utilisation médicale. Il agit comme un puissant agoniste du récepteur cannabinoïde 2 humain (CB2), démontrant une forte sélectivité pour CB2 par rapport au récepteur cannabinoïde 1 (CB1). Ce composé a été identifié comme une drogue de synthèse et a été détecté pour la première fois en Allemagne en décembre 2013 .

Méthodes De Préparation

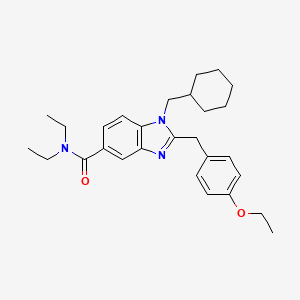

Voies de synthèse et conditions de réaction : La synthèse de MCHB-1 implique la réaction du 2-(4-éthoxybenzyl)-1-(cyclohexylméthyl)-N,N-diéthyl-1H-benzo[d]imidazole-5-carboxamide avec des réactifs appropriés dans des conditions contrôlées.

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Cela comprendrait l'utilisation de réacteurs industriels, de systèmes de purification et de mesures de contrôle de la qualité pour garantir la cohérence et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions : MCHB-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier le noyau benzimidazole ou d'autres groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes benzyl ou cyclohexylméthyle, conduisant à la formation de divers analogues.

Réactifs et conditions courants :

Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Agents halogénants ou nucléophiles pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués de this compound, chacun ayant des propriétés pharmacologiques potentiellement différentes.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des dérivés du benzimidazole et de leurs propriétés chimiques.

Biologie : Étudié pour ses interactions avec les récepteurs cannabinoïdes, en particulier CB2.

Médecine : Exploré pour ses effets analgésiques potentiels et sa capacité à soulager la douleur périphérique avec des effets secondaires minimes sur le système nerveux central.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et comme outil dans la recherche sur les récepteurs cannabinoïdes

5. Mécanisme d'action

This compound exerce ses effets en agissant comme un puissant agoniste du récepteur CB2. Il se lie au récepteur CB2 avec une forte affinité (EC50 = 0,52 nM) et montre une sélectivité significative par rapport au récepteur CB1 (Ki = 3,7 nM pour CB2 contre 110 nM pour CB1). Cette liaison sélective conduit à l'activation des voies de signalisation médiées par CB2, qui sont impliquées dans la modulation de la douleur et de l'inflammation .

Applications De Recherche Scientifique

MCHB-1 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of benzimidazole derivatives and their chemical properties.

Biology: Investigated for its interactions with cannabinoid receptors, particularly CB2.

Medicine: Explored for its potential analgesic effects and its ability to alleviate peripheral pain with minimal central nervous system side effects.

Industry: Utilized in the development of new analgesic drugs and as a tool in cannabinoid receptor research

Mécanisme D'action

MCHB-1 exerts its effects by acting as a potent agonist of the CB2 receptor. It binds to the CB2 receptor with high affinity (EC50 = 0.52 nM) and shows significant selectivity over the CB1 receptor (Ki = 3.7 nM for CB2 vs. 110 nM for CB1). This selective binding leads to the activation of CB2-mediated signaling pathways, which are involved in the modulation of pain and inflammation .

Comparaison Avec Des Composés Similaires

MCHB-1 est comparé à d'autres composés dérivés du benzimidazole tels que :

- AZD1940

- AZ-11713908

- BIM-018

- Etazen

- Etoacetazene

Unicité : this compound est unique en raison de sa forte sélectivité pour le récepteur CB2 par rapport au récepteur CB1, ce qui minimise les effets secondaires sur le système nerveux central tout en offrant des effets analgésiques robustes. Cela le distingue d'autres composés similaires qui peuvent ne pas avoir le même niveau de sélectivité ou d'efficacité .

Activité Biologique

MCHB-1, a compound derived from the prodrug CNOB (a nitrobenzyl derivative), has garnered attention in cancer research due to its unique biological activities. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, effects on cellular processes, and potential therapeutic applications.

This compound is primarily known for its role in inducing apoptosis in cancer cells. Upon reduction of CNOB by the enzyme ChrR6, this compound is produced and exhibits several critical actions:

- Induction of Apoptosis : this compound activates caspases, which are crucial enzymes in the apoptotic pathway. Studies have shown that treatment with this compound at a concentration of 1 µmol/L leads to significant activation of caspase-3 and caspase-9 in HCT116 cancer cells, indicating its pro-apoptotic effects .

- Mitochondrial Disruption : this compound localizes to mitochondria and disrupts their electrochemical potential, which is essential for maintaining cellular energy homeostasis. This disruption is linked to the initiation of apoptosis through the mitochondrial pathway .

In Vitro Studies

In vitro experiments have demonstrated this compound's efficacy in various cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HCT116 | 1 µmol/L | Increased caspase activity and apoptosis | |

| 4T1 | Variable | Fluorescence correlated with cell death | |

| Various | 1 µmol/L | Induction of S phase accumulation |

These studies highlight that this compound not only promotes apoptosis but also influences cell cycle dynamics by causing accumulation in the S phase at non-lethal concentrations.

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound in cancer treatment:

- Tumor Imaging : The fluorescent properties of this compound facilitate non-invasive imaging techniques. Researchers utilized fluorescence measurements to track the kinetics of CNOB activation and this compound distribution within tumors in live mice. This capability enhances our understanding of drug penetration barriers in tumor microenvironments .

- Combination Therapies : Recent investigations suggest that combining this compound with other therapeutic agents may enhance its efficacy. For example, synergistic effects have been observed when used alongside traditional chemotherapeutics, potentially leading to improved treatment outcomes .

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O2/c1-4-30(5-2)28(32)23-14-17-26-25(19-23)29-27(31(26)20-22-10-8-7-9-11-22)18-21-12-15-24(16-13-21)33-6-3/h12-17,19,22H,4-11,18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVZBXHTUOPQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)N(C(=N2)CC3=CC=C(C=C3)OCC)CC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336524 | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046140-32-2 | |

| Record name | MCHB-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046140322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCHB-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8QNY2T4YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.